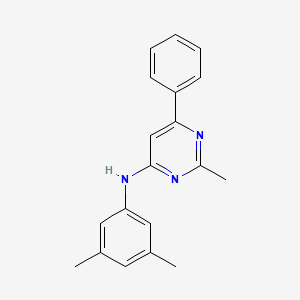

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine

Description

N-(3,5-Dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is a pyrimidine derivative featuring a 3,5-dimethylphenyl group attached to the pyrimidin-4-amine core, along with a 2-methyl and 6-phenyl substitution on the pyrimidine ring. The compound’s design leverages meta-substituted aryl groups, which are known to influence electronic properties, lipophilicity, and intermolecular interactions in related systems .

Properties

Molecular Formula |

C19H19N3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C19H19N3/c1-13-9-14(2)11-17(10-13)22-19-12-18(20-15(3)21-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,22) |

InChI Key |

ZKDSJJFFAUDWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 2-methyl-6-phenylpyrimidin-4-one under acidic or basic conditions. This reaction is often facilitated by the use of catalysts such as palladium or copper complexes to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine or alcohol forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can induce cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Shares the 3,5-dimethylphenyl substituent but replaces the pyrimidine core with a naphthalene-carboxamide scaffold.

- Activity : Exhibits potent photosynthesis-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts by targeting photosystem II. The 3,5-dimethyl substitution enhances lipophilicity and moderately electron-donating effects, though electron-withdrawing groups (e.g., fluorine) in analogues (e.g., N-(3,5-difluorophenyl)- derivatives) show higher efficacy .

- SAR Insights : Substituent position (meta vs. para) and electronic properties (electron-withdrawing > electron-donating) critically determine activity.

N-(3,5-Dichlorophenyl)-2-methyl-6-phenylpyrimidin-4-amine

- Structure : Differs by replacing methyl groups with chlorine atoms on the aryl ring.

- Implications: Chlorine’s electron-withdrawing nature may enhance binding affinity in biological targets compared to methyl groups.

Crystallographic and Solid-State Comparisons

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structure : Features a trichloro-acetamide core with a 3,5-dimethylphenyl group.

- Crystallography: Exhibits two molecules per asymmetric unit, indicating unique packing influenced by methyl substituents. Comparatively, chloro-substituted analogues (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) display simpler monoclinic systems, underscoring the role of substituent bulkiness in lattice organization .

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structure : A pyrimidine derivative with dichlorophenyl substituents.

Electronic and Physicochemical Properties

Biological Activity

N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : The pyrimidine structure is synthesized through cyclization reactions using appropriate precursors such as β-diketones and amidines.

- Substitution Reactions : The introduction of the phenyl group occurs via nucleophilic substitution reactions with phenyl halides.

- Final Modifications : The incorporation of the 3,5-dimethylphenyl group is achieved through further substitution reactions.

These synthetic pathways allow for the generation of various derivatives that can be screened for biological activity.

Biological Mechanisms

This compound exhibits a range of biological activities primarily through its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various signaling pathways.

The compound's mechanism involves binding to specific targets, which can lead to:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Modulation of Enzyme Activity : It may interact with kinases or other enzymes involved in critical cellular processes.

Research Findings

Recent studies have evaluated the antitumor activity and other biological effects of this compound. Below are summarized findings from selected research:

Antitumor Activity

A study assessed the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |

| This compound | HCT116 (colon cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cell lines.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with key targets such as EGFR and B-Raf kinases. The results indicated a favorable binding mode similar to known inhibitors like erlotinib and PLX4032.

Case Studies

-

Case Study on Breast Cancer : A clinical evaluation involving this compound demonstrated significant tumor reduction in MCF-7 xenograft models.

- Results : Tumor volume decreased by approximately 45% compared to control groups after 21 days of treatment.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration, showing potential in reducing oxidative stress markers and improving neuronal survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.